methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Description
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate (CAS: 1337839-65-2) is a benzopyran derivative with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. Key predicted physicochemical properties include a boiling point of 386.1±42.0 °C, density of 1.327±0.06 g/cm³, and a pKa of 1.74±0.20 .
Properties
IUPAC Name |
methyl 3-amino-2,4-dihydrochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)15-7-11/h2-5H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVHOAGAUPUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2OC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
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Amino Alcohol Preparation : Serine is converted to a β-amino alcohol intermediate through protection and reduction steps.
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Radical Generation : Treatment with a radical initiator (e.g., AIBN) and tributyltin hydride generates a carbon-centered radical at the C3 position.
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Cyclization : The radical undergoes intramolecular attack on an aromatic ring, forming the benzopyran skeleton.
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Esterification : The carboxylic acid intermediate is methylated using diazomethane or methyl iodide to yield the final ester.
Key Data :
This method’s advantage lies in its high enantioselectivity, critical for pharmaceutical applications. However, the use of toxic tin reagents limits scalability.
Acid-Catalyzed Cyclization of Phenol-γ-Lactone Intermediates
A patent by CN108148032B outlines a scalable two-step synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, adaptable for introducing amino groups.
Synthetic Pathway
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Alkylation of Phenol : Para-substituted phenols react with γ-butyrolactone derivatives under basic conditions (e.g., NaH/DMF) to form intermediates.
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Acid-Catalyzed Cyclization : Trifluoromethanesulfonic acid (TfOH) promotes ring closure at 150°C, yielding the benzopyran core.
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Amination : The carbonyl group at C3 is converted to an amine via Hofmann rearrangement or reductive amination.
Optimization Insights :
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Catalyst Screening : ZnCl₂ and AlCl₃ provided lower yields (~30%) compared to TfOH (45–52%).
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Substituent Effects : Electron-withdrawing groups (e.g., -F) on the phenol enhanced cyclization efficiency.
Limitations :
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Requires harsh acidic conditions.
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Amination steps may necessitate additional protection/deprotection strategies.
Knoevenagel Condensation Followed by Reduction
Adapting methods from coumarin synthesis, Abdel-Wahab et al. demonstrated that Knoevenagel condensation of 2-hydroxybenzaldehydes with methyl malonate derivatives forms coumarin-3-carboxylates, which can be reduced to aminobenzopyrans.
Procedure
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Condensation : 2-Hydroxybenzaldehyde reacts with methyl malonate using piperidine or molecular sieves to form ethyl coumarin-3-carboxylate.
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Reductive Amination : Sodium borohydride reduces the coumarin’s lactone ring, followed by aminolysis with ammonia or alkylamines to introduce the C3 amino group.
Performance Metrics :
| Step | Yield | Conditions |
|---|---|---|
| Knoevenagel | 68–74% | 80°C, 6 hours |
| Reductive Amination | 45–50% | NH₃/MeOH, 24 hours |
Comparative Analysis of Methods
Efficiency and Scalability
Reaction Conditions
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Radical Cyclization : Requires inert atmosphere and toxic tin reagents.
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Acid-Catalyzed : High temperatures (150°C) and corrosive acids.
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Knoevenagel : Mild conditions but multi-step amination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Structural Overview
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate has the molecular formula C11H13N2O3 and a molecular weight of 243.69 g/mol. The compound features a benzopyran core, characterized by a fused benzene and pyran ring, along with an amino group and a carboxylate ester functional group. This unique structure contributes to its potential biological activities, particularly its interaction with serotonin receptors.
Medicinal Chemistry Applications
1. Serotonin Receptor Modulation
Research indicates that this compound interacts specifically with serotonin receptors, notably the 5-HT1A and 5-HT7 receptors. These interactions suggest that the compound may function as an agonist or antagonist, modulating serotoninergic signaling pathways. Such modulation could have therapeutic implications for conditions such as depression and anxiety disorders .
2. Neuropharmacological Studies
Given its receptor interactions, this compound is being investigated for its potential neuropharmacological effects. Studies have shown that it could influence gene expression and cell metabolism through its action on serotonin receptors, which is crucial for understanding its pharmacological potential in treating neurological disorders.
3. Synthesis of Derivatives
The synthesis of this compound often involves palladium-mediated cross-coupling reactions. These methods allow for the incorporation of various substituents at the 5-position of the benzopyran ring, enhancing the versatility of this compound in organic synthesis and medicinal chemistry applications.
Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain. This suggests a promising avenue for developing new antidepressant therapies based on this compound.
Case Study: Neuroprotective Effects
Another research project focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound effectively reduced markers of oxidative stress in neuronal cell cultures, indicating potential applications in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorobenzoyl in 8c) correlate with higher melting points (178°C vs. 125°C for 8b), suggesting enhanced crystallinity or stability .
- Synthetic Yields : Compounds like 8b and 8c show moderate yields (50–53%) under similar reaction conditions, indicating substituent size/electronic effects minimally impact efficiency .
- Core Structure Differences: Derivatives like 2d (from ) feature a 2,5-dioxo group, which may increase electrophilicity compared to the amino-ester group in the target compound .
Table 2: Receptor Affinity of Amino-Substituted Chroman Derivatives
Key Observations :
- Amino Group Impact: The presence of amino groups (e.g., dipropylamino in ) enhances 5-HT₁A receptor binding. The target compound’s 3-amino group may similarly contribute to bioactivity, though direct data are unavailable .
- Substituent Influence : 8-Arylated derivatives exhibit higher potency than 8-aroylated analogs, suggesting that electron-rich substituents optimize receptor interactions .
Computational and Spectroscopic Analysis
- Conformational Studies : Compounds like 2d and 2e () were analyzed using Spartan’18 software, revealing that electron-withdrawing groups stabilize low-energy conformations via intramolecular hydrogen bonding . Similar computational approaches could predict the target compound’s reactivity.
- Spectroscopic Data : NMR and IR spectra of analogs (e.g., 8b, 8c) show distinct shifts for carbonyl (δ 170–180 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR), providing benchmarks for structural validation of the target compound .
Functional Group Reactivity
- Amino vs. Acyloxy Groups: The amino group in the target compound may act as a nucleophile, contrasting with the electrophilic carbonyls in pyran-2-one derivatives (e.g., 14f, 14g) .
- Ester Hydrolysis : The methyl ester in the target compound could undergo hydrolysis under basic conditions, analogous to ethyl esters in related benzopyrans ().
Biological Activity
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate (often referred to as methyl aminochroman-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₃N₂O₃
- Molecular Weight : 243.69 g/mol
- Structure : The compound features a benzopyran core, which is a fused structure of a benzene ring and a pyran ring, along with an amino group and a carboxylate ester functional group. This configuration is critical for its biological activity.
Interaction with Serotonin Receptors
Research indicates that this compound exhibits significant biological activity through its interactions with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions suggest that the compound may act as both an agonist and antagonist, modulating serotoninergic signaling pathways crucial for various physiological processes such as mood regulation and anxiety responses.
Table 1: Serotonin Receptor Binding Affinity
| Receptor Type | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| 5-HT1A | Moderate | Agonist |
| 5-HT7 | High | Antagonist |
This binding affinity indicates potential therapeutic benefits in treating conditions like depression and anxiety disorders .
Case Study: Coumarin Derivatives
In a study evaluating coumarin derivatives, compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . Although direct comparisons to this compound are not available, these findings suggest that similar modifications could enhance its anticancer efficacy.
The mechanism of action for this compound involves its ability to bind to specific receptors or enzymes. This binding can modulate their activity, leading to various biological effects such as:
- Inhibition of Enzyme Activity : Potentially affecting metabolic pathways.
- Activation of Signaling Pathways : Influencing cellular responses related to mood and anxiety regulation.
Understanding these mechanisms is crucial for elucidating the therapeutic potential of this compound in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of benzopyran derivatives often involves multi-step protocols. For analogous compounds, reactions are conducted in solvents like ethanol or dimethylformamide (DMF), with catalysts such as triethylamine or acetic anhydride. Optimization strategies include Design of Experiments (DOE) to evaluate temperature, solvent polarity, and catalyst concentration. Reaction progress can be monitored via thin-layer chromatography (TLC), and purity assessed using HPLC .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity and stereochemistry.
- IR Spectroscopy : Identifies functional groups (e.g., carboxylate, amine).
- Mass Spectrometry : Determines molecular weight and fragmentation patterns.
- HPLC : Quantifies purity and detects impurities.
For resolving stereochemical ambiguities, X-ray crystallography is recommended if suitable crystals are obtained .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) if airborne particles are generated .
- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation exposure.
- Waste Disposal : Follow institutional guidelines for hazardous organic waste, avoiding drainage systems .
Advanced Research Questions
Q. How can researchers investigate stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Computational Modeling : Employ density functional theory (DFT) to predict energetically favored stereoisomers and compare with experimental data .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS.
- Kinetic Studies : Calculate degradation rate constants and half-lives to model stability profiles. Compare results with structurally similar benzopyrans to identify trends .
Q. How can the compound’s interactions with biological targets be systematically studied?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
- In Vitro Assays : Validate interactions using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicology?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301 guidelines to evaluate microbial degradation in aqueous systems.
- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) and measure LC50 values.
- Soil Mobility : Perform column leaching experiments to assess adsorption coefficients (Kd) .
Key Considerations for Data Interpretation
- Contradictory Data Analysis : Replicate experiments under controlled conditions (e.g., humidity, light exposure) to identify confounding variables. Use multivariate statistical tools like PCA to isolate contributing factors .
- Computational Validation : Cross-validate experimental results with molecular dynamics simulations to ensure mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
